molecular formula C17H16N2O4 B5695129 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione

Numéro de catalogue: B5695129
Poids moléculaire: 312.32 g/mol
Clé InChI: LHMYMZTWYGXKEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzoic acid derivatives.

    Cyclization: The key step involves cyclization to form the quinazoline core. This can be achieved through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace existing groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is C17H16N2O4C_{17}H_{16}N_{2}O_{4} with a molecular weight of 312.32 g/mol. The compound features a quinazoline backbone, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit anticancer properties. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungi. This antimicrobial property is attributed to the compound's ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in conditions such as arthritis and other inflammatory diseases. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens. These findings suggest that this quinazoline derivative could be developed into a novel antimicrobial agent .

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    6,7-Dimethoxyquinazoline: Lacks the methyl and phenyl groups.

    1-Methylquinazoline: Lacks the methoxy and phenyl groups.

Uniqueness

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazoline derivatives.

Activité Biologique

6,7-Dimethoxy-1-methyl-3-phenylquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinazoline core followed by the introduction of methoxy groups and phenyl substitutions. The synthetic pathway often employs reagents such as benzoyl chloride and thiourea derivatives to yield the desired product through nucleophilic attacks and cyclization reactions .

Synthetic Pathway Overview

StepReaction TypeReagentsConditionsYield
1Nucleophilic substitutionBenzoyl chloride, thioureaReflux68%
2CyclizationVarious aminesOne-pot reactionVariable

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. This compound has shown promising activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing effective inhibition of cell proliferation .

Cytotoxicity Results

CompoundCell LineIC50 (µM)
This compoundK56215.2
This compoundHeLa12.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was utilized to evaluate its efficacy compared to standard antibiotics. Notably, it exhibited moderate activity against Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Results

Bacterial StrainActivity Zone (mm)Comparison with Control
Staphylococcus aureus15Moderate
Escherichia coli12Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Tyrosine Kinases : The compound acts as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases, which are critical in cancer cell proliferation and metastasis .
  • Interference with DNA Replication : Its structural similarity to fluoroquinolones suggests potential as an inhibitor of bacterial gyrase and DNA topoisomerase IV .

Case Study 1: Anticancer Activity in K562 Cells

A study investigated the effects of various concentrations of this compound on K562 cells over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability.

Case Study 2: Antimicrobial Testing Against E. coli

In a controlled experiment assessing antimicrobial properties against E. coli strains, the compound was found to reduce bacterial growth significantly when applied at concentrations above 10 µg/mL.

Propriétés

IUPAC Name

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYMZTWYGXKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.